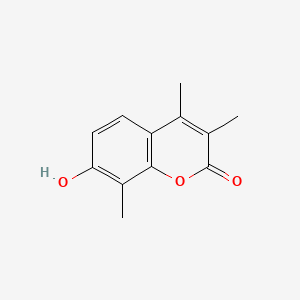

7-Hydroxy-3,4,8-trimethylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3,4,8-trimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBLUSRSAGXTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238801 | |

| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91963-11-0 | |

| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091963110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-3,4,8-trimethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-3,4,8-trimethylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. This document details the core synthesis mechanism, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in nature and are known for their broad range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific compound, this compound, is of interest for its potential biological activities and as a scaffold for the synthesis of more complex molecules. The primary and most efficient method for the synthesis of this and other similar coumarins is the Pechmann condensation.

The Pechmann Condensation: Core Synthesis Mechanism

The synthesis of this compound is achieved through the Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-ketoester. In this specific case, the reaction involves the condensation of 2,5-dimethylresorcinol with ethyl 2-methylacetoacetate in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The mechanism of the Pechmann condensation can be summarized in the following key steps:

-

Transesterification: The phenolic hydroxyl group of 2,5-dimethylresorcinol attacks the carbonyl group of the ethyl 2-methylacetoacetate, leading to a transesterification reaction and the formation of a β-keto ester of the phenol.

-

Intramolecular Hydroxyalkylation (Cyclization): The activated aromatic ring of the phenol then undergoes an intramolecular electrophilic attack on the ketone carbonyl of the ester intermediate. This step results in the formation of a new heterocyclic ring.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate to form the stable, conjugated coumarin ring system.

Caption: Pechmann condensation for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 2,5-Dimethylresorcinol | C₈H₁₀O₂ | 138.16 |

| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |

| Ethanol (95%) | C₂H₅OH | 46.07 |

| Crushed Ice/Distilled Water | H₂O | 18.02 |

Synthesis Procedure

-

In a round-bottom flask equipped with a magnetic stirrer, combine 2,5-dimethylresorcinol (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (3-5 eq) dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.

-

A precipitate of the crude this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield the purified this compound.

-

Dry the purified product under vacuum.

Alternative Catalysts and Conditions

Several alternative acid catalysts can be employed for the Pechmann condensation, often offering milder reaction conditions and improved yields. These include:

-

Amberlyst-15: A solid acid catalyst that allows for easier work-up.

-

Phosphoric Acid (PPA): Can lead to shorter reaction times.

-

Lewis Acids (e.g., ZnCl₂, AlCl₃): Can also effectively catalyze the reaction.

Microwave-assisted synthesis using a solid acid catalyst like Amberlyst-15 has been shown to significantly reduce reaction times and improve yields for similar coumarin syntheses.[1]

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molar Mass | 204.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 278-280 °C |

| CAS Number | 91963-11-0 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully | - | - | - |

| available in | - | - | - |

| searched results | - | - | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data [3]

| Chemical Shift (ppm) | Assignment |

| Data not fully | - |

| available in | - |

| searched results | - |

IR (Infrared) Spectroscopy Data [3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (hydroxyl group) |

| ~1700 | C=O stretch (lactone) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 204.0786 | [M]⁺ |

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

The Pechmann condensation provides a robust and efficient route for the synthesis of this compound from readily available starting materials. The use of strong acid catalysis is essential for the key transesterification, cyclization, and dehydration steps. While a specific detailed protocol for this exact molecule is not widely published, established procedures for analogous compounds provide a clear and reliable framework for its successful synthesis. The analytical data presented in this guide are crucial for the proper identification and characterization of the final product, ensuring its purity and suitability for further research and development applications.

References

Spectral Properties of 7-Hydroxy-3,4,8-trimethylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 7-Hydroxy-3,4,8-trimethylcoumarin, a substituted coumarin derivative. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed spectral data, experimental methodologies, and visualizations of relevant biological pathways.

Introduction

This compound belongs to the coumarin class of compounds, which are benzopyrone derivatives widely found in nature. Coumarins and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant properties.[1][2] The specific compound, this compound, has been identified as an inhibitor of melanin production, suggesting its potential application in dermatology and cosmetology.[3][4] A thorough understanding of its spectral properties is fundamental for its identification, characterization, and further development in various scientific and medicinal applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [5] |

| Molecular Weight | 204.22 g/mol | [5] |

| CAS Number | 91963-11-0 | [5] |

| Melting Point | 278-280 °C | [3] |

| IUPAC Name | 7-hydroxy-3,4,8-trimethylchromen-2-one | [5] |

Spectral Data

This section details the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: Specific ¹H and ¹³C NMR chemical shifts for this compound were not explicitly available in the provided search results. The tables are formatted for the inclusion of such data when available.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Table 3: UV-Vis Absorption and Fluorescence Emission Data for 7-Hydroxy-4-methylcoumarin (as a proxy)

| Parameter | Wavelength (nm) | Solvent | Source |

| UV-Vis Absorption (λmax) | 322 | Methanol | [6] |

| Fluorescence Excitation (λex) | 360 | Not Specified | [7] |

| Fluorescence Emission (λem) | 448 | Not Specified | [7] |

The fluorescence of 7-hydroxycoumarins is known to be sensitive to the solvent environment due to phenomena such as excited-state proton transfer (ESPT).[8]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio of molecules, providing information about the molecular weight and elemental composition. The mass spectrum of the parent compound, 7-hydroxycoumarin, shows a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for 7-Hydroxycoumarin (as a proxy)

| m/z | Relative Intensity (%) | Assignment | Source |

| 162 | 100 | [M]⁺ | [9] |

| 134 | ~60 | [M-CO]⁺ | [9] |

| 105 | ~20 | [M-CO-CHO]⁺ | [9] |

| 77 | ~30 | [C₆H₅]⁺ | [9] |

Note: This data is for the parent 7-hydroxycoumarin. The mass spectrum of this compound would exhibit a molecular ion peak at m/z 204, corresponding to its molecular weight.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical framework for researchers aiming to reproduce or adapt these analytical techniques.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of the coumarin derivative.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or a mixture of water and methanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) to prepare a stock solution.

-

Preparation of Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.

-

Spectral Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-400 nm) and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima of the coumarin derivative.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator to record the fluorescence emission spectrum and identify the emission maximum (λem).

-

Data Analysis: Record the excitation and emission maxima.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of the deuterated solvent.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes shimming, tuning, and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).

-

Data Processing: Process the raw data (e.g., Fourier transformation, phase correction, baseline correction) to obtain the final spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization: Ionize the sample using an appropriate method (e.g., ESI for LC-MS, EI for GC-MS).

-

Mass Analysis: Analyze the resulting ions using the mass analyzer to obtain the mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to gain structural information.

Biological Activity and Signaling Pathways

7-Hydroxycoumarin derivatives are known to exhibit a wide range of biological activities. The target compound, this compound, has been specifically identified as an inhibitor of melanin production.[3][4] While the precise molecular pathway for this specific derivative is not extensively detailed in the available literature, the broader class of 7-hydroxycoumarins has been shown to possess anti-inflammatory and antimicrobial properties.[1][2][10]

Anti-inflammatory Activity of 7-Hydroxycoumarins

Many 7-hydroxycoumarin derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A generalized pathway is depicted below.

Caption: Generalized anti-inflammatory mechanism of 7-hydroxycoumarins.

This diagram illustrates that 7-hydroxycoumarins can inhibit the activation of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a downstream reduction in the production of pro-inflammatory cytokines and mediators.[11][12]

Antimicrobial Activity of 7-Hydroxycoumarins

The antimicrobial action of coumarins can involve several mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase.[13][14]

Caption: Potential antimicrobial mechanisms of 7-hydroxycoumarins.

Conclusion

This technical guide has provided a detailed summary of the currently available spectral data for this compound and its closely related analogs. The compiled information on its physicochemical properties, NMR, UV-Vis, fluorescence, and mass spectral characteristics, along with standardized experimental protocols, serves as a foundational resource for its further investigation and application. The exploration of its biological activities, particularly as a melanin inhibitor and the broader anti-inflammatory and antimicrobial potential of the 7-hydroxycoumarin scaffold, highlights the therapeutic promise of this class of compounds. Further research is warranted to fully elucidate the specific spectral properties and biological mechanisms of this compound.

References

- 1. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. This compound | 91963-11-0 [chemicalbook.com]

- 4. This compound 97 91963-11-0 [sigmaaldrich.com]

- 5. This compound | C12H12O3 | CID 5397195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 8. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 7-Hydroxycoumarin [webbook.nist.gov]

- 10. sunankalijaga.org [sunankalijaga.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the Antimicrobial Efficacy of 7-Hydroxycoumarin on Resistant Bacterial Strains and Structure-Activity Relationship Analysis [biolmolchem.com]

- 14. biolmolchem.com [biolmolchem.com]

An In-depth Technical Guide to 7-Hydroxy-3,4,8-trimethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-3,4,8-trimethylcoumarin, a substituted coumarin derivative. It details its chemical and physical properties, provides a well-established synthetic methodology, and explores its biological activities, with a particular focus on its role as a melanin inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 3,4,8-trimethylumbelliferone, is a solid, white to off-white compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 91963-11-0 | [2] |

| Molecular Formula | C₁₂H₁₂O₃ | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Melting Point | 278-280 °C (lit.) | |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis

Experimental Protocol: Pechmann Condensation (Adapted for this compound)

This protocol is adapted from the established synthesis of 7-hydroxy-4-methylcoumarin.[3][4]

Materials:

-

2,5-Dimethylresorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Ice

Procedure:

-

In a flask, combine 2,5-dimethylresorcinol (1 equivalent) and ethyl acetoacetate (1 to 1.5 equivalents).

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (or polyphosphoric acid) to the mixture while maintaining the temperature below 10 °C.[3]

-

After the addition is complete, continue stirring the mixture at room temperature for a specified time (e.g., 20-25 minutes if using PPA at 75-80°C, or up to 22 hours with sulfuric acid).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Reaction Workflow

Caption: Pechmann condensation for the synthesis of this compound.

Biological Activity: Melanin Inhibition

This compound is known to be an inhibitor of melanin production. While specific quantitative data on its inhibitory potency (e.g., IC₅₀ value) is not available in the searched literature, the mechanism of action can be inferred from studies on structurally similar coumarin derivatives. The primary target for melanin inhibition is the enzyme tyrosinase.

Tyrosinase Inhibition Assay Protocol

The following is a general protocol for assessing the tyrosinase inhibitory activity of compounds like this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance at 475-490 nm at regular time intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for determining the tyrosinase inhibitory activity.

Potential Signaling Pathways in Melanogenesis Inhibition

While the direct inhibitory effect on tyrosinase is a primary mechanism, coumarin derivatives can also modulate intracellular signaling pathways that regulate melanin synthesis. Although the specific pathways for this compound are not detailed in the available literature, studies on the structurally similar 7-hydroxy-4-methylcoumarin, which enhances melanogenesis, provide insights into the key regulatory pathways that could be targeted for inhibition. These include the MAPK (mitogen-activated protein kinase) and PI3K/Akt signaling pathways. It is plausible that this compound exerts its inhibitory effect by modulating these pathways in the opposite manner to its melanogenesis-enhancing counterpart.

Caption: Potential signaling pathways involved in melanin inhibition.

Applications

Based on its properties and biological activity, this compound has potential applications in several areas:

-

Dermatology and Cosmetics: As a melanin inhibitor, it could be investigated for use in topical formulations for the treatment of hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.

-

Organic Synthesis: It serves as a useful building block for the synthesis of more complex molecules and derivatives.

-

Research Tool: Its inhibitory effect on melanin production makes it a valuable tool for studying the mechanisms of melanogenesis.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin corrosion/irritation: Category 2 (Causes skin irritation)

-

Serious eye damage/eye irritation: Category 2 (Causes serious eye irritation)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (May cause respiratory irritation)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a coumarin derivative with established physical and chemical properties and a clear synthetic route via the Pechmann condensation. Its primary biological activity of interest is the inhibition of melanin production, likely through the direct inhibition of tyrosinase and potential modulation of key signaling pathways. This technical guide provides a foundational understanding of this compound, offering valuable information for researchers and professionals engaged in the development of novel therapeutic and cosmetic agents. Further research is warranted to quantify its inhibitory potency and fully elucidate its mechanism of action at the molecular level.

References

Quantum Yield of 7-Hydroxy-3,4,8-trimethylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of 7-Hydroxy-3,4,8-trimethylcoumarin and related derivatives. It includes a compilation of photophysical data, detailed experimental protocols for quantum yield determination, and visualizations of relevant biological signaling pathways and experimental workflows.

Quantitative Photophysical Data

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| 7-Hydroxy-3-(p-methoxyphenyl)coumarin (6d) | Phosphate-buffered saline (pH 7.4) | 0.25 | [1] |

| 3-(4-Bromophenyl)-7-hydroxycoumarin (7) | Not specified | 0.32 | [1] |

| 7-Hydroxycoumarin (Umbelliferone) | Methanol | 0.08 |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a test compound, such as this compound, relative to a well-characterized standard.

Materials and Instrumentation

-

Spectrofluorometer: Capable of recording excitation and emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length.

-

Solvents: Spectroscopic grade (e.g., ethanol, cyclohexane).

-

Reference Standard: A compound with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Coumarin 1 in ethanol (Φ = 0.73).

-

Test Compound: this compound.

Procedure

-

Solution Preparation:

-

Prepare stock solutions of the reference standard and the test compound in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the test compound with absorbances in the range of 0.02 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.

-

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption spectra of all prepared solutions to determine their absorbance at the selected excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure the excitation and emission slits are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the reference standard and the test compound.

-

Determine the slope (gradient) of the linear fit for each plot.

-

-

Quantum Yield Calculation:

-

The quantum yield of the test compound (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample² / η_ref²)

Where:

-

Φ_ref is the quantum yield of the reference standard.

-

m_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the test compound.

-

m_ref is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference standard.

-

η_sample is the refractive index of the solvent used for the test compound.

-

η_ref is the refractive index of the solvent used for the reference standard.

-

-

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway Modulated by 7-Hydroxy-4-methylcoumarin

While specific signaling pathways for this compound are not detailed, the closely related compound 7-hydroxy-4-methylcoumarin (7H-4M) has been shown to enhance melanogenesis in B16-F10 melanoma cells through the modulation of several key signaling pathways.[2] This provides a relevant biological context for the 7-hydroxycoumarin scaffold.

References

The Diverse Biological Activities of Substituted Trimethylcoumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted trimethylcoumarins, a fascinating class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these promising molecules, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several substituted trimethylcoumarins have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The efficacy of various substituted trimethylcoumarins against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one | Leukemia (CCRF-CEM) | 1.88 | [1] |

| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one | Leukemia (MOLT-4) | 1.92 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted trimethylcoumarin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Visualizing Anticancer Mechanisms

Substituted coumarins often exert their anticancer effects by modulating critical signaling pathways. While specific pathways for trimethylcoumarins are still under extensive investigation, related coumarin derivatives have been shown to influence pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial for cell survival and proliferation.[2][3]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted trimethylcoumarins have shown promise in this area, exhibiting inhibitory activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3,4,7-Tri substituted coumarin derivatives | S. typhi | 10 | [4] |

| 3,4,7-Tri substituted coumarin derivatives | P. aeruginosa | 10 | [4] |

| 3,4,7-Tri substituted coumarin derivatives | E. coli | 10 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

-

Compound Preparation: Prepare a stock solution of the substituted trimethylcoumarin and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Antimicrobial Workflow

The process of screening for and characterizing the antimicrobial activity of novel compounds like substituted trimethylcoumarins follows a systematic workflow.

References

- 1. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]

7-Hydroxy-3,4,8-trimethylcoumarin: An Evaluation of its Role in Melanogenesis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the potential of 7-Hydroxy-3,4,8-trimethylcoumarin as a modulator of melanin production. Initial inquiries into this compound suggested its role as a melanin production inhibitor. However, a thorough review of the available scientific literature reveals a significant lack of direct evidence for this inhibitory activity. In contrast, extensive research on the closely related and structurally similar compound, 7-hydroxy-4-methylcoumarin (7H-4M), demonstrates a consistent and well-documented role in the enhancement of melanogenesis.

This document will therefore:

-

Clarify the current scientific understanding of the effects of 7-hydroxy-coumarin derivatives on melanin production.

-

Present a detailed analysis of the available data for 7-hydroxy-4-methylcoumarin as a melanin synthesis enhancer.

-

Provide a general overview of the melanin synthesis pathway and established mechanisms of melanin inhibition for context.

-

Outline experimental protocols for assessing melanogenesis in vitro.

-

Include visualizations of relevant signaling pathways and experimental workflows.

Given the discrepancy between the initial query and the scientific evidence, this paper will focus on the data-supported role of the 7-hydroxy-coumarin scaffold in promoting melanogenesis, while also providing a foundational understanding of melanin inhibition for the target audience.

The 7-Hydroxy-Coumarin Scaffold and Melanogenesis: A Contradictory Landscape

While this compound is commercially available and listed as a melanin production inhibitor by some suppliers, there is a notable absence of peer-reviewed scientific studies to substantiate this claim. Extensive database searches have not yielded any quantitative data, experimental protocols, or mechanistic studies demonstrating an inhibitory effect of this specific compound on tyrosinase activity or melanin synthesis in cellular models.

Conversely, a significant body of research exists for the analogous compound, 7-hydroxy-4-methylcoumarin (7H-4M). These studies consistently indicate that 7H-4M stimulates melanin production in B16-F10 melanoma cells.[1][2] This stimulatory effect is concentration-dependent and is associated with an increase in intracellular tyrosinase activity.[1][2]

This whitepaper will proceed with a detailed examination of the evidence for 7-hydroxy-4-methylcoumarin as a pro-melanogenic agent, as it represents the most robustly characterized example of how this particular coumarin scaffold interacts with the melanin synthesis machinery.

Quantitative Data: The Pro-Melanogenic Effects of 7-Hydroxy-4-Methylcoumarin (7H-4M)

The following tables summarize the quantitative effects of 7H-4M on melanin content and tyrosinase activity in B16-F10 melanoma cells, as reported in the literature.

| Concentration of 7H-4M (µM) | Melanin Content (% of Control) | Reference |

| 25 | Increased | [3] |

| 50 | Increased | [3] |

| 100 | ~250% | [3] |

| Concentration of 7H-4M (µM) | Tyrosinase Activity (% of Control) | Reference |

| 25 | Increased | [3] |

| 50 | Increased | [3] |

| 100 | ~250% | [3] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: B16-F10 murine melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., 7-hydroxy-4-methylcoumarin) or a vehicle control. Alpha-melanocyte-stimulating hormone (α-MSH) is often used as a positive control for melanogenesis stimulation.

Melanin Content Assay

-

After the desired treatment period (e.g., 72 hours), the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

The cells are harvested and lysed using a solution of 1N NaOH containing 10% DMSO.

-

The cell lysates are incubated at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

The absorbance of the lysates is measured at a wavelength of 405-475 nm using a spectrophotometer.

-

The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay such as the BCA assay.

Intracellular Tyrosinase Activity Assay

-

Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., phosphate buffer containing 1% Triton X-100).

-

The lysates are centrifuged to remove cellular debris.

-

The protein concentration of the supernatant is determined.

-

An equal amount of protein from each sample is added to a 96-well plate.

-

A solution of L-DOPA, the substrate for tyrosinase, is added to each well.

-

The plate is incubated at 37°C, and the formation of dopachrome is measured by reading the absorbance at 475 nm at regular intervals.

-

Tyrosinase activity is expressed as a percentage of the untreated control.

Western Blot Analysis

-

Cells are treated with the test compound for a specified duration (e.g., 48 hours for protein expression studies).

-

Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key proteins in the melanogenesis pathways (e.g., MITF, Tyrosinase, TRP-1, TRP-2, p-PKA, p-CREB, p-ERK, p-JNK, p-p38, p-Akt).

-

The membrane is then incubated with a suitable HRP-conjugated secondary antibody.

-

Protein bands are detected using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for in vitro assessment of melanogenesis.

Signaling Pathways in Melanogenesis

General Overview of Melanin Synthesis

Melanin synthesis, or melanogenesis, is a complex process that occurs in melanosomes within melanocytes. The key enzyme in this pathway is tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted to melanin through a series of enzymatic and non-enzymatic reactions involving tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (TRP-2). The expression of these melanogenic enzymes is primarily regulated by the microphthalmia-associated transcription factor (MITF).

Caption: The core enzymatic steps of melanin biosynthesis.

Signaling Pathways Modulated by 7-Hydroxy-4-Methylcoumarin (7H-4M)

Studies on 7H-4M have elucidated its mechanism of action in promoting melanogenesis. It appears to modulate several key signaling pathways that converge on the activation of MITF.

-

PKA/CREB Pathway: 7H-4M has been shown to upregulate the phosphorylation of cAMP-dependent protein kinase (PKA) and the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB then activates the transcription of the MITF gene, leading to increased expression of melanogenic enzymes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated. 7H-4M upregulates the phosphorylation of c-Jun N-terminal kinases (JNK) and p38, while downregulating the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2] The downregulation of ERK is particularly associated with an increase in tyrosinase activity.

-

PI3K/Akt/GSK-3β Pathway: 7H-4M downregulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) cascade.[2] Inhibition of Akt phosphorylation is known to promote melanogenesis.

Caption: Signaling pathways modulated by 7H-4M to enhance melanogenesis.

Conclusion

The available scientific evidence does not support the classification of this compound as a melanin production inhibitor. In contrast, the closely related compound, 7-hydroxy-4-methylcoumarin, has been demonstrated to be a potent enhancer of melanogenesis in vitro. Its mechanism of action involves the modulation of several key signaling pathways, including the PKA/CREB, MAPK, and PI3K/Akt pathways, all of which converge on the upregulation of the master melanogenic transcription factor, MITF.

For researchers and drug development professionals interested in the modulation of pigmentation, the 7-hydroxy-coumarin scaffold may be of greater interest as a potential agent for the treatment of hypopigmentation disorders rather than for skin lightening. Further research is required to determine if the specific substitutions on this compound alter its activity in a manner that is contrary to what has been observed for 7-hydroxy-4-methylcoumarin. Until such data is available, claims of its inhibitory effects should be treated with caution. This guide provides a robust framework for the continued investigation of this class of compounds and their effects on melanin synthesis.

References

The Nexus of Electrons and Bioactivity: A Technical Guide to the Electronic Structure of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticoagulant, anticancer, antioxidant, and antimicrobial properties. The biological and photophysical characteristics of these compounds are intrinsically linked to their electronic structure. Understanding and predicting these electronic properties through theoretical studies is paramount for the rational design of novel and more potent therapeutic agents. This technical guide provides an in-depth overview of the theoretical methodologies employed to study the electronic structure of coumarin derivatives, supported by experimental validation protocols and quantitative data.

Core Theoretical Concepts: A Quantum Mechanical Approach

The electronic structure of coumarin derivatives is primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent and widely adopted method. DFT calculations provide a robust framework for understanding molecular geometry, electronic distribution, and spectroscopic properties.

Key Computational Methods

-

Geometry Optimization: The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The most commonly used functional for this purpose is B3LYP, often paired with basis sets such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions within a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. They help identify electrophilic and nucleophilic sites, which are critical for understanding intermolecular interactions, such as drug-receptor binding.

-

Time-Dependent Density Functional Theory (TD-DFT): To predict the electronic absorption spectra (UV-Vis spectra) of coumarin derivatives, TD-DFT calculations are employed. This method provides information about excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

Quantitative Insights into the Electronic Properties of Coumarin Derivatives

The following table summarizes key electronic properties calculated for a selection of coumarin derivatives using DFT methodologies. These values provide a quantitative basis for comparing the electronic behavior of different derivatives and correlating it with their biological activities.

| Coumarin Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

| Coumarin | -6.83 | -1.63 | 5.20 | 4.65 | [1] |

| 7-Hydroxycoumarin (Umbelliferone) | -6.23 | -1.52 | 4.71 | 5.32 | [2] |

| 7-Methoxycoumarin (Herniarin) | -6.15 | -1.41 | 4.74 | 5.58 | [2] |

| 6-Nitrocoumarin | -7.89 | -3.13 | 4.76 | 7.98 | [3] |

| 4-Hydroxycoumarin | -6.77 | -1.55 | 5.22 | 3.11 | [2] |

| 3-Acetyl-7-methoxycoumarin | -6.42 | -2.18 | 4.24 | 6.21 | [2] |

Experimental Protocols for Validation of Theoretical Models

Theoretical calculations must be validated by experimental data to ensure their accuracy and predictive power. The following are detailed methodologies for key experiments used to characterize coumarin derivatives.

Synthesis of Coumarin Derivatives

Pechmann Condensation for 7-Hydroxy-4-methylcoumarin:

-

Reactants: Resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalyst: Concentrated sulfuric acid.

-

Procedure:

-

Chill a mixture of resorcinol and ethyl acetoacetate in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 18-24 hours.

-

Pour the mixture into crushed ice with vigorous stirring.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold water until the washings are neutral to litmus.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

-

Characterization: The synthesized compound is characterized by its melting point and spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR).

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Mix a small amount of the dried coumarin derivative with potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

-

Analysis: Identify characteristic vibrational frequencies, such as the C=O stretching of the lactone ring (typically around 1720-1740 cm-1), C=C stretching of the aromatic ring, and O-H stretching (for hydroxylated derivatives). Compare the experimental frequencies with the theoretically calculated vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the coumarin derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Record 1H-NMR and 13C-NMR spectra.

-

Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure. Compare the experimental chemical shifts with those calculated using the GIAO (Gauge-Including Atomic Orbital) method in DFT.

UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the coumarin derivative in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Analysis: Determine the wavelength of maximum absorption (λmax). Compare this value with the excitation energies calculated using TD-DFT.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (coumarin derivative) to a biological target (e.g., an enzyme or receptor).

Protocol for Molecular Docking using AutoDock Vina:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the coumarin derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure.

-

Define the rotatable bonds and save the ligand in PDBQT format using ADT.

-

-

Grid Box Generation:

-

Define the binding site on the target protein by creating a grid box that encompasses the active site residues.

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina, which will generate multiple binding poses for the ligand within the protein's active site.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Visualizing Workflows and Relationships

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

Caption: A typical workflow for the theoretical and experimental study of coumarin derivatives.

Caption: Relationship between electronic properties and antioxidant activity of coumarins.

Caption: A streamlined workflow for molecular docking studies of coumarin derivatives.

Conclusion

The integration of theoretical and experimental approaches provides a powerful paradigm for the study of coumarin derivatives. Quantum chemical calculations, particularly DFT, offer profound insights into the electronic structure that governs their biological activity. This technical guide has outlined the core computational methods, provided quantitative data for key electronic parameters, detailed essential experimental validation protocols, and visualized the intricate workflows and relationships involved in this field of research. By leveraging these methodologies, researchers and drug development professionals can accelerate the discovery and design of novel coumarin-based therapeutic agents with enhanced efficacy and specificity.

References

Discovery and Isolation of Novel Hydroxycoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycoumarins, a prominent class of benzopyran-2-one derivatives, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of novel hydroxycoumarins, with a focus on compounds derived from marine fungi. It details the methodologies for extraction, purification, and structure elucidation, and presents quantitative data on their biological activities. Furthermore, this guide elucidates the molecular mechanisms of action of these compounds through key signaling pathways, offering a roadmap for the development of new therapeutic agents.

Introduction

Coumarins are a diverse family of naturally occurring and synthetic heterocyclic compounds.[1] Among them, hydroxycoumarins are distinguished by the presence of one or more hydroxyl groups on their core structure, which significantly influences their biological properties.[1] These compounds have been reported to exhibit a broad spectrum of activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antiviral effects.[2][3] The ongoing exploration of unique ecological niches, such as the marine environment, has led to the discovery of novel hydroxycoumarins with potent biological activities, making them promising candidates for drug discovery.[4][5]

This guide will use a case-study approach, focusing on the discovery of novel hydroxycoumarins from marine-derived fungi, to illustrate the key experimental processes and data analysis involved in this field of research.

Discovery of Novel Hydroxycoumarins: A Marine Fungus Case Study

The discovery of novel bioactive compounds often begins with the screening of organisms from unique environments. Marine fungi, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[5]

Source Organism

A notable example is the isolation of novel coumarins from Penicillium sp. ZH16, an endophytic fungus obtained from a mangrove plant in the South China Sea.[1] Endophytic fungi reside within the tissues of living plants, and their symbiotic relationship often leads to the production of unique secondary metabolites.

Fermentation and Extraction

The production of bioactive compounds by fungi is highly dependent on the culture conditions. To induce the expression of the biosynthetic gene clusters responsible for hydroxycoumarin production, the fungus is typically cultivated in a nutrient-rich medium.

Experimental Protocol: Fungal Fermentation and Extraction

-

Inoculation and Culture: A pure culture of Penicillium sp. ZH16 is inoculated into a liquid fermentation medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks. The flasks are then incubated on a rotary shaker at a controlled temperature (e.g., 28°C) for a specified period (e.g., 14-21 days) to allow for fungal growth and metabolite production.

-

Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and the broth are then extracted separately with an organic solvent, typically ethyl acetate, to isolate the secondary metabolites.

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Workflow

The crude extract obtained from the fungal culture is a complex mixture of various compounds. A systematic purification process, typically involving multiple chromatographic steps, is required to isolate the individual hydroxycoumarins.

Caption: General workflow for the isolation and purification of novel hydroxycoumarins.

Experimental Protocol: Isolation and Purification

-

Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on a silica gel column. The column is eluted with a stepwise gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol) to yield several fractions.

-

Column Chromatography (CC): The fractions showing promising activity in preliminary bioassays are further purified by repeated column chromatography on silica gel or Sephadex LH-20, using isocratic or gradient elution with appropriate solvent systems.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure hydroxycoumarins.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Methodologies for Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule.

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of its three-dimensional structure and absolute stereochemistry.

Biological Activity and Quantitative Data

Novel hydroxycoumarins isolated from marine fungi have demonstrated a range of biological activities, including potent antiviral effects. The antiviral activity of these compounds is typically evaluated against various viral strains, such as influenza A virus (IAV).

Table 1: Antiviral Activity of a Novel Hydroxycoumarin Derivative

| Virus Strain | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |

| Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 7.7 | > 50 | > 6.5 |

| Influenza A/HK/8/68 (H3N2) | Plaque Reduction Assay | 5.2 | > 50 | > 9.6 |

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration.

Experimental Protocol: Plaque Reduction Assay

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza virus at a known multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.

-

Plaque Formation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

-

Quantification: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action: Signaling Pathways

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. For antiviral hydroxycoumarins, a key target is the influenza virus neuraminidase (NA), an enzyme essential for the release of progeny virions from infected cells.

Caption: Inhibition of influenza virus neuraminidase by a novel hydroxycoumarin.

Mechanism of Neuraminidase Inhibition:

Neuraminidase cleaves sialic acid residues on the surface of the host cell, which allows the newly formed viral particles to be released and infect other cells.[6] Novel hydroxycoumarins can act as neuraminidase inhibitors by binding to the active site of the enzyme, thereby preventing it from carrying out its function.[1] This leads to the aggregation of virions on the cell surface and a reduction in viral propagation.

Conclusion

The discovery and isolation of novel hydroxycoumarins from unique natural sources, such as marine-derived fungi, represent a promising frontier in the search for new therapeutic agents. The systematic application of modern chromatographic and spectroscopic techniques is essential for the successful isolation and characterization of these compounds. Furthermore, detailed in vitro and in vivo studies are necessary to elucidate their biological activities and mechanisms of action. The insights gained from this research will pave the way for the development of novel hydroxycoumarin-based drugs for the treatment of a wide range of diseases.

References

- 1. A new furanocoumarin from the mangrove endophytic fungus Penicillium sp. (ZH16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Metabolites: The Emerging Hotspot of Antiviral Compounds as Potential Candidates to Avert Viral Pandemic Alike COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral fungal metabolites and some insights into their contribution to the current COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Frontiers | Anti-Diabetic Indole-Terpenoids From Penicillium sp. HFF16 Isolated From the Rhizosphere Soil of Cynanchum bungei Decne [frontiersin.org]

The Rising Potential of Trimethylcoumarin Derivatives in Antioxidant Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant agents to combat oxidative stress-related diseases is a paramount focus in modern drug discovery. Among the myriad of heterocyclic compounds, coumarins and their derivatives have emerged as a promising class of molecules with diverse pharmacological activities, including significant antioxidant potential.[1][2] This in-depth technical guide delves into the core of investigating the antioxidant capabilities of trimethylcoumarin derivatives, providing a comprehensive overview of their mechanism of action, detailed experimental protocols for evaluation, and a summary of key quantitative data.

The Chemical Rationale for Antioxidant Activity

Coumarins, belonging to the benzopyrone family, exhibit antioxidant properties primarily through their ability to scavenge free radicals and chelate transition metals.[3][4] The antioxidant capacity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin nucleus.[1][5] Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH3), can enhance the radical scavenging activity by stabilizing the resulting phenoxyl radical through resonance.[5] The presence of multiple hydroxyl or methoxy groups, particularly in ortho or para positions, is often associated with potent antioxidant effects.[3][6]

Trimethylcoumarin derivatives, as the name suggests, possess three methyl groups attached to the core coumarin scaffold. These electron-donating methyl groups are postulated to contribute to the overall antioxidant potential of the molecule.

Mechanisms of Antioxidant Action

The antioxidant effects of coumarin derivatives are multifaceted, extending beyond simple radical scavenging. Key mechanisms include:

-

Direct Radical Scavenging: Coumarins can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating the damaging free radical chain reactions.[3][7]

-

Metal Chelation: Certain coumarin derivatives can chelate pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing their participation in the Fenton reaction, a major source of hydroxyl radicals.[3][4]

-

Modulation of Cellular Signaling Pathways: A crucial aspect of the antioxidant activity of coumarins involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like certain coumarins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's intrinsic antioxidant defenses.[8][9]

Quantitative Assessment of Antioxidant Potential

The antioxidant activity of trimethylcoumarin derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Activity of Selected Coumarin Derivatives (DPPH Assay)

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(4-aminophenyl)ethylidene) acetohydrazide [M1] | - (Qualitatively active) | Ascorbic Acid | - | [2][10] |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide [M2] | - (Qualitatively active) | Ascorbic Acid | - | [2][10] |

| 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one (C3) | Qualitatively active, but lower than BHT | Butyl HydroxyToluene (BHT) | - | [11] |

| Compound 4 (a coumarin derivative) | 10 | Ascorbic Acid | 33.48 | [4][12] |

| Compound 5 (a coumarin derivative) | 42.90 | Ascorbic Acid | 33.48 | [4][12] |

Note: Data specifically for trimethylcoumarin derivatives is limited in the reviewed literature. The table presents data for other methylated and substituted coumarins to provide context for their antioxidant potential.

Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. The following sections provide detailed methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for evaluating antioxidant activity.[2][5] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow.[5][13] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[2][5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (trimethylcoumarin derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[14] This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Prepare stock solutions of the trimethylcoumarin derivatives and the standard antioxidant in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[2]

-

Assay:

-

In a 96-well plate or cuvettes, add a specific volume of the test sample or standard solution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to each well/cuvette.

-

For the control, add the same volume of methanol instead of the test sample.

-

For the blank, add methanol instead of both the test sample and the DPPH solution.

-

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][14]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[2][5]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[13]

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the test sample.

-

-

Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method suitable for both hydrophilic and lipophilic antioxidants.[13]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[13] The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[13][15]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS)

-

Test compounds (trimethylcoumarin derivatives)

-

Standard antioxidant (e.g., Trolox)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13][15]

-

Preparation of Test Samples: Prepare a series of dilutions of the trimethylcoumarin derivatives and the standard antioxidant in the appropriate solvent.

-

Assay:

-

Add a small volume of the test sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 1.0 mL).[15]

-

Mix thoroughly.

-

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6-10 minutes).[15]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay